Methyl 2-amino-1,8-naphthyridine-3-carboxylate Methyl 2-amino-1,8-naphthyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 60467-84-7
VCID: VC18060438
InChI: InChI=1S/C10H9N3O2/c1-15-10(14)7-5-6-3-2-4-12-9(6)13-8(7)11/h2-5H,1H3,(H2,11,12,13)
SMILES:
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol

Methyl 2-amino-1,8-naphthyridine-3-carboxylate

CAS No.: 60467-84-7

Cat. No.: VC18060438

Molecular Formula: C10H9N3O2

Molecular Weight: 203.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-1,8-naphthyridine-3-carboxylate - 60467-84-7

Specification

CAS No. 60467-84-7
Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
IUPAC Name methyl 2-amino-1,8-naphthyridine-3-carboxylate
Standard InChI InChI=1S/C10H9N3O2/c1-15-10(14)7-5-6-3-2-4-12-9(6)13-8(7)11/h2-5H,1H3,(H2,11,12,13)
Standard InChI Key VGKYKEBDDQIDCI-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(N=C2C(=C1)C=CC=N2)N

Introduction

Structural and Physicochemical Properties

Methyl 2-amino-1,8-naphthyridine-3-carboxylate (C11_{11}H9_{9}N3_{3}O2_{2}) has a molecular weight of 215.21 g/mol. Key structural features include:

  • A fused bicyclic system with nitrogen atoms at positions 1 and 8.

  • An electron-donating amino group (-NH2_2) at position 2.

  • A methyl ester (-COOCH3_3) at position 3, enhancing solubility and reactivity.

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC11_{11}H9_{9}N3_{3}O2_{2}
Molecular Weight215.21 g/mol
Melting Point124–126°C
IR Spectral Peaks (cm⁻¹)3275 (N-H), 1676 (C=O ester)
1^1H NMR (δ, ppm)1.29 (t, CH3_3), 8.50 (s, Ar-H)

The compound’s planar structure facilitates π-π stacking and hydrogen bonding, critical for biological target interactions .

Synthetic Methodologies

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classical method for synthesizing 1,8-naphthyridines. It involves condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME), followed by cyclization at high temperatures. For methyl 2-amino-1,8-naphthyridine-3-carboxylate, 2-aminopyridine reacts with EMME in diphenyl ether at 250°C, yielding the esterified product .

Table 2: Gould-Jacobs Reaction Conditions

ReactantConditionsYield
2-Aminopyridine + EMME250°C, Ph2_2O, 4 hours63%

Microwave-Assisted Synthesis

Green chemistry approaches utilize microwave irradiation to enhance efficiency. A mixture of 2-aminopyridine, diethyl ethoxymethylenemalonate, and phenoxy ether irradiated at 150°C for 20 minutes under 250 W power achieves a 73% yield . This method reduces reaction time and improves purity.

Friedlander Annulation

The Friedlander reaction employs 2-aminonicotinaldehyde and α-methylene carbonyl compounds under basic or acidic conditions. Ionic liquids like [Bmmim][Im] catalyze this reaction at 50°C, achieving yields up to 90% .

Pharmacological Applications

Anticancer Activity

Methyl 2-amino-1,8-naphthyridine-3-carboxylate derivatives exhibit potent cytotoxicity via multiple mechanisms:

  • Topoisomerase Inhibition: Interferes with DNA replication by stabilizing topoisomerase-DNA complexes .

  • Apoptosis Induction: Activates caspase-3 and -9 pathways in cancer cells (e.g., IC50_{50} = 0.41 μM against MIAPaCa cells) .

Table 3: Anticancer Activity of Selected Derivatives

DerivativeTarget Cell LineIC50_{50} (μM)Mechanism
7-Bromo-substitutedK-5620.77DNA intercalation
4-Piperazinyl-substitutedPA-11.19Tubulin inhibition

Antimicrobial Properties

Structural analogs demonstrate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. The methyl ester enhances membrane permeability, achieving MIC values as low as 2 μg/mL .

Anti-Inflammatory Effects

In guinea pig models, derivatives reduce histamine-induced bronchoconstriction by 68% at 10 mg/kg, comparable to chlorpheniramine . Molecular docking studies confirm H1 receptor antagonism (binding affinity = -9.2 kcal/mol) .

Mechanistic Insights

DNA Interaction

The planar naphthyridine core intercalates between DNA base pairs, disrupting replication. Fluorescence quenching assays show a binding constant (Kb_b) of 1.2 × 105^5 M1^{-1} .

Enzyme Inhibition

Density functional theory (DFT) calculations reveal strong interactions with bacterial dihydrofolate reductase (DHFR), with a ΔGbinding_{binding} of -45.6 kJ/mol .

Comparative Analysis with Analogues

Table 4: Comparison with Fluoroquinolones

PropertyMethyl 2-Amino DerivativeGemifloxacin
TargetTopoisomerase IIDNA gyrase
Solubility (mg/mL)12.38.9
Plasma Half-life (h)4.27.0

The methyl ester group improves metabolic stability compared to carboxylate-containing analogues .

Future Perspectives

  • Drug Delivery Systems: Encapsulation in liposomes or nanoparticles to enhance bioavailability.

  • Combination Therapies: Synergistic effects with cisplatin or doxorubicin in resistant cancers.

  • Green Synthesis: Scaling microwave and ionic liquid methods for industrial production .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator